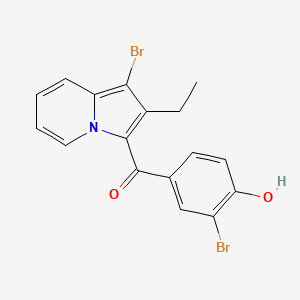
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is an organic compound that features both indolizine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of indolizine and phenol derivatives, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone
Uniqueness
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to its specific combination of indolizine and phenyl groups, along with the presence of both bromine and hydroxyl functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
77832-72-5 |
|---|---|
Fórmula molecular |
C17H13Br2NO2 |
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
(1-bromo-2-ethylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H13Br2NO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
Clave InChI |
PNNJKDZLVYFMDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


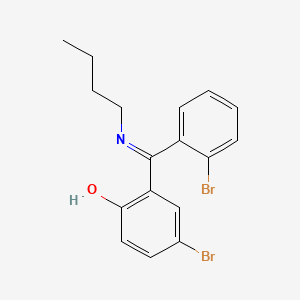
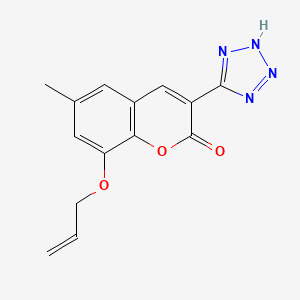
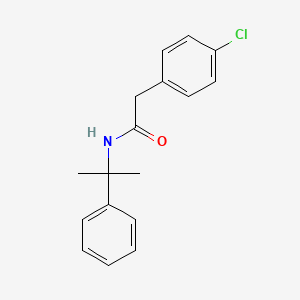
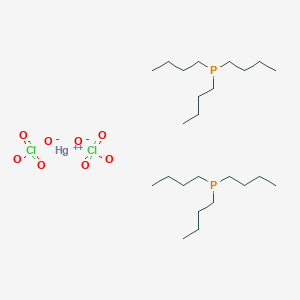

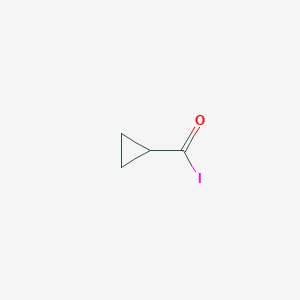
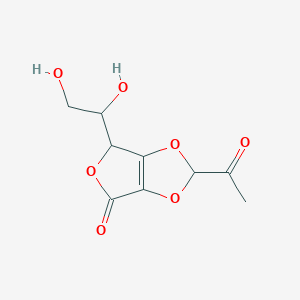

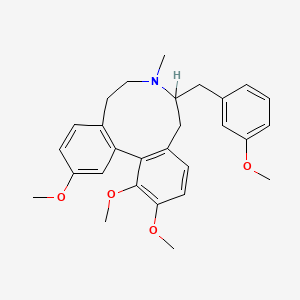

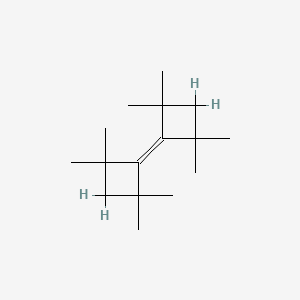
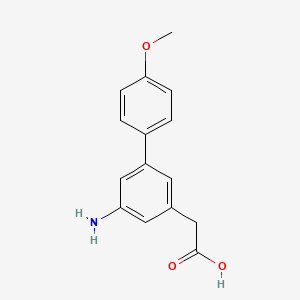
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)

